
Hexobarbital
Übersicht
Beschreibung
Es wurde in den 1940er und 1950er Jahren weit verbreitet als Anästhetikum für Operationen und als schnell wirkendes, kurz wirkendes Hypnotikum für den allgemeinen Gebrauch eingesetzt . Hexobarbital hat einen relativ schnellen Wirkungseintritt und eine kurze Wirkungsdauer . Moderne Barbiturate, wie Thiopental, haben this compound aufgrund einer besseren Kontrolle der Anästhesietiefe weitgehend verdrängt .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Reaktion von Cyclohexanon mit Malonsäure in Gegenwart von Natriumethylat zur Bildung von 5-(1-Cyclohexen-1-yl)-1,5-dimethylbarbitursäure . Die Reaktionsbedingungen umfassen typischerweise das Rückflusskochen der Reaktanten in Ethanol für mehrere Stunden . Industrielle Produktionsmethoden können ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte und dehydrierte Derivate von this compound . Zum Beispiel kann die Oxidation von this compound zur Bildung von 3'-Oxothis compound führen .
Vorbereitungsmethoden
Hexobarbital can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexanone with malonic acid in the presence of sodium ethoxide to form 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid . The reaction conditions typically include refluxing the reactants in ethanol for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Metabolism of Hexobarbital
The hepatic metabolism of this compound involves multiple pathways, leading to different metabolites . This metabolism is stereoselective, meaning that the different enantiomers of this compound are metabolized into different products at different rates .
-
The S(+) enantiomer preferentially metabolizes into β-3'-hydroxythis compound.
-
The R(-) enantiomer preferentially metabolizes into α-3'-hydroxythis compound.
Both enantiomers form both α- and β-isomers, resulting in a total of four enantiomers for 3'-hydroxythis compound (3HHB). This reaction is catalyzed by cytochrome P450, specifically CYP2B1 .
The 3HHB isomers formed can undergo further metabolism via glucuronidation or dehydrogenation .
-
Glucuronidation: UDP-glucuronosyl transferases (UGTs) catalyze this reaction, leading to readily excreted products .
-
Dehydrogenation: The enzyme 3HHB dehydrogenase (3HBD), an NAD(P)+ linked oxidation, catalyzes the biotransformation of 3HHB into 3'-oxothis compound (3OHB). The R(-) conformation preferentially forms 3OHB .
3OHB can be further metabolized into 1,5-dimethylbarbituric acid and a cyclohexenone glutathione adduct via an epoxide-diol mechanism .
Experiments in humans have indicated that the major metabolites are 3HHB, 3OHB, and 1,5-dimethylbarbituric acid .
Reactivity with Cytochrome P450 Isozymes
This compound serves as a substrate for cytochrome P450 isozymes, particularly CYP2B1. This compound and the isozyme can form an enzyme-substrate complex through a hydroxylation reaction, which is involved in the metabolism of xenobiotics. The concentration of this compound also influences the oxygenase and oxidase activity of hepatic microsomal cytochrome P450 . Triacetyl oleandomycin, an inhibitor for isozyme CYP3A4, also inhibits this compound metabolism and biological activity, indicating a close relationship between this compound and cytochrome P450 .
Mechanism of Action and GABA~A~ Receptors
This compound's biological effects depend on its ability to penetrate the central nervous system. It potentiates GABA~A~ receptors, similar to other barbiturates. The S(+) enantiomer of this compound is more effective at potentiating GABA~A~ receptors than the R(-) enantiomer .
When GABA binds to the GABA~A~ receptor, chloride ion channels open, allowing chloride ions to flow into the neuron. This causes hyperpolarization in the membrane potential, making the neuron less likely to initiate an action potential. This compound binds to the barbiturate binding site in the chloride ion channel, enhancing the binding of GABA and benzodiazepines to their respective binding sites allosterically . Moreover, this compound extends the duration of the chloride ion channel opening, prolonging the postsynaptic inhibitory effect .
In addition to its inhibitory effect, this compound blocks AMPA receptors, kainate receptors, and neural acetylcholine receptors. It also inhibits glutamate release by causing an open channel block on P/Q‐type high‐voltage activated calcium channels .
Toxicity
Intoxication with this compound in humans can lead to symptoms such as sluggishness, incoordination, difficulty in thinking, slow speech, faulty judgment, drowsiness or coma, and shallow breathing. Severe cases can result in coma and death due to overdose .
Effects on Animals
Studies on animals in the 1900s demonstrated that this compound has short-term toxicity effects and can induce hypnotic effects in mice, rabbits, and frogs .
Table 1: Effects of this compound on animals
Organism | Test Type | Route | Dose | Effect |
---|---|---|---|---|
Rat | LD50 | Intraperitoneal | 330 mg/kg | |
Rat | LDLo | Subcutaneous | 400 mg/kg | |
Mouse | LD50 | Oral | 468 mg/kg | Prolongation of sleeping time |
Mouse | LD50 | Intraperitoneal | 270 mg/kg | Prolongation of sleeping time and immobility time, which are potentiated by L-asparagine |
Mouse | LDLo | Subcutaneous | 250 mg/kg | |
Mouse | LD50 | Intravenous | 133 mg/kg | Behavioral: somnolence (general depressed activity) |
Mouse | LDLo | Intrapleural | 340 mg/kg | Hypnotic effect, which is potentiated by 4,5-dihydro-6-methyl-2[2-(4-pyridyl)-ethyl]-3-pyridazinone (U-320) |
Mouse | LD50 | Parenteral | 160 mg/kg | |
Rabbit | LDLo | Oral | 1200 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 1200 mg/kg Minimal hypnotic dose: 15 mg/kg |
Rabbit | LDLo | Intravenous | 80 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 80 mg/kg Minimal hypnotic dose: 15 mg/kg |
Rabbit | LDLo | Rectal | 175 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 175 mg/kg Minimal hypnotic dose: 15 mg/kg |
Frog | LDLo | Intraperitoneal | 30 mg/kg | |
Frog | LD50 | Parenteral | 148 mg/kg |
LD50 = lethal dose, 50% kill; LDLo = lowest published lethal dose
Wissenschaftliche Forschungsanwendungen
Historical Context and Pharmacological Properties
Hexobarbital, also known as hexobarbitone, was primarily used as a hypnotic and anesthetic agent during the 1940s and 1950s. It is known for its rapid onset of action and relatively short duration of effects, making it suitable for short surgical procedures. However, due to difficulties in controlling anesthesia depth and safety concerns, it has largely been replaced by modern agents like thiopental .
This compound Sleep Test
One of the primary research applications of this compound is in the this compound Sleep Test (HST), which is utilized to assess drug metabolism rates in rodents. This test categorizes subjects based on their metabolic rates—fast metabolizers versus slow metabolizers—by measuring sleep duration induced by this compound administration. The HST has implications for understanding susceptibility to conditions like post-traumatic stress disorder (PTSD) and evaluating the impact of various toxic compounds on sleep patterns .
Pharmacokinetics Studies
This compound is extensively used in pharmacokinetic studies to investigate liver metabolism across different age groups. Research has demonstrated that older rats exhibit a significantly longer half-life for this compound compared to younger counterparts, indicating age-related changes in drug metabolism . These findings are crucial for understanding how age affects drug clearance and efficacy.
Toxicology Research
This compound's role extends into toxicology, where it is used to study interactions between various drugs and environmental toxins. For instance, studies have shown that exposure to carbon monoxide can prolong the effects of this compound by affecting its metabolism without altering its pharmacodynamics . Such insights are vital for assessing risks associated with drug interactions in clinical settings.
Behavioral Studies
In behavioral pharmacology, this compound is used to assess motor coordination and cognitive functions in animal models. Research indicates that this compound influences motor coordination and body temperature regulation in mice, providing insights into its central nervous system effects . Additionally, studies on acute tolerance have shown that repeated exposure can lead to cumulative effects on brain concentrations of this compound, influencing subsequent behavioral responses .
Case Study 1: Age-Related Pharmacokinetics
A study conducted on BN/BiRij rats examined the pharmacokinetics of this compound across different ages. Results indicated that older rats had a half-life nearly double that of younger rats (39.9 minutes vs. 21.3 minutes), highlighting significant age-related differences in drug metabolism . This study underscores the importance of considering age when evaluating drug efficacy and safety.
Case Study 2: Impact of Hypoxia on Drug Metabolism
Research comparing the effects of carbon monoxide-induced hypoxia versus oxygen deprivation revealed that both conditions similarly prolonged sleeping time induced by this compound. This finding suggests that hypoxia impacts drug metabolism without significantly altering pharmacological responses . Such studies are essential for understanding how environmental factors can influence drug action.
Wirkmechanismus
Hexobarbital exerts its effects by binding to a distinct site associated with a chloride ion channel at the gamma-aminobutyric acid type A receptor . This binding increases the duration of time for which the chloride ion channel remains open, prolonging the post-synaptic inhibitory effect of gamma-aminobutyric acid in the thalamus . This mechanism results in the sedative and hypnotic effects of this compound .
Vergleich Mit ähnlichen Verbindungen
Hexobarbital ähnelt anderen Barbituraten wie Thiopental, Pentobarbital und Phenobarbital . This compound hat einen schnelleren Wirkungseintritt und eine kürzere Wirkungsdauer als diese Verbindungen . Thiopental wird beispielsweise in der modernen Anästhesie aufgrund seiner besseren Kontrolle der Anästhesietiefe bevorzugt . Pentobarbital und Phenobarbital werden auch wegen ihrer sedierenden und hypnotischen Wirkungen eingesetzt, haben aber unterschiedliche pharmakokinetische Profile . Die einzigartigen Eigenschaften von this compound machen es für bestimmte Forschungsanwendungen geeignet, insbesondere bei der Untersuchung der stereoselektiven Effekte von Barbituraten .
Biologische Aktivität
Hexobarbital is a barbiturate derivative that has been utilized primarily for its hypnotic and sedative properties. Although its clinical use has diminished due to safety concerns, it remains relevant in research settings, particularly in studies involving metabolism, neuropharmacology, and behavioral responses. This article delves into the biological activity of this compound, examining its pharmacodynamics, metabolic pathways, and implications in various experimental contexts.
Pharmacodynamics
This compound acts primarily as a GABA_A receptor potentiator , enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS). This mechanism involves binding to specific sites on the GABA_A receptor, leading to prolonged opening of chloride ion channels and hyperpolarization of neuronal membranes. The S(+) enantiomer of this compound is particularly effective in this regard, promoting greater sedation than its R(-) counterpart .
Key Effects:
- CNS Depressant : this compound induces sedation and hypnosis by increasing GABAergic activity while simultaneously inhibiting excitatory neurotransmitter release (e.g., glutamate) through blockade of AMPA receptors and calcium channels .
- Metabolism : The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2B1, resulting in various metabolites such as β-3'-hydroxythis compound and α-3'-hydroxythis compound .
Metabolic Pathways
The metabolism of this compound is stereoselective and involves several pathways:
Metabolite | Formation Pathway | Enzyme Involved |
---|---|---|
β-3'-hydroxythis compound | S(+) enantiomer metabolism | CYP2B1 |
α-3'-hydroxythis compound | R(-) enantiomer metabolism | CYP2B1 |
1,5-dimethylbarbituric acid | Further metabolism of 3-hydroxy derivatives | Various enzymes |
This metabolic process is crucial for understanding both the pharmacokinetics and potential toxicological effects of this compound. Notably, the drug's clearance can be significantly altered in conditions such as acute hepatitis, where studies show a marked increase in elimination half-life .
This compound Sleep Test (HST)
The this compound Sleep Test is utilized to assess metabolic rates in rodents. This test categorizes subjects as fast metabolizers (FM) or slow metabolizers (SM) based on their sleep duration post-administration. Research indicates that SM rats exhibit heightened anxiety and stress responses compared to FM rats following exposure to traumatic stressors .
Teratogenic Effects
A study evaluating the teratogenic potential of high doses of barbiturates during pregnancy found no significant congenital abnormalities linked to this compound exposure. Among 411 live births from mothers who self-poisoned with barbiturates, including this compound, no major teratogenic effects were observed despite the drugs' high doses . This suggests a relatively low risk for fetal development when considering acute exposure during critical periods.
Interaction with Cannabidiol
Research has demonstrated that cannabidiol (CBD) can inhibit the metabolism of this compound. In a controlled study, participants showed a 36% reduction in this compound clearance when administered CBD, indicating potential interactions that could affect dosing and therapeutic outcomes . This finding underscores the importance of considering drug-drug interactions in clinical settings.
Eigenschaften
IUPAC Name |
5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXAWHWODHRRMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023122 | |
Record name | Hexobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hexobarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.51e+00 g/L | |
Record name | Hexobarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexobarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Hexobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Hexobarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56-29-1 | |
Record name | (±)-Hexobarbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexobarbital [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexobarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexobarbital | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexobarbital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXOBARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8Z8K3P6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexobarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67.00 °C. @ 760.00 mm Hg | |
Record name | Hexobarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexobarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.